molecular formula C11H17ClO B3015705 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one CAS No. 2551119-16-3

1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one

Cat. No.: B3015705
CAS No.: 2551119-16-3
M. Wt: 200.71
InChI Key: ZCOIMZBLJWYMKW-UHFFFAOYSA-N
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Description

1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one is a chlorinated ketone featuring a spirocyclic structure. The spiro[2.5]octane moiety indicates a bicyclic system where two rings (one 2-membered and one 5-membered) share a single bridging carbon atom.

Properties

IUPAC Name

1-chloro-3-spiro[2.5]octan-8-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO/c12-8-10(13)7-9-3-1-2-4-11(9)5-6-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOIMZBLJWYMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one typically involves the reaction of a suitable cyclopropane precursor with a chlorinating agent. One common method is the reaction of 1-acetyl-1-carboxycyclopropane with hydrazine, followed by chlorination . The reaction conditions often require the use of concentrated sulfuric acid and dehydration steps to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of chlorinating agents and solvents is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Chemistry

1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

Research has indicated potential biological activities of this compound, particularly its antifungal and antibacterial properties. Studies have explored its interaction with biological targets, suggesting that its spirocyclic structure may enhance binding affinity and biological efficacy.

Medicine

In medicinal chemistry, this compound is being investigated as a pharmacophore for drug development. Its unique structural characteristics may lead to the discovery of novel therapeutic agents targeting specific diseases.

Industry

The compound is utilized in the production of advanced materials with unique mechanical properties. Its ability to undergo various chemical transformations makes it valuable for developing materials with tailored characteristics for specific applications.

Antifungal Activity

A study conducted on the antifungal properties of this compound demonstrated significant activity against several fungal strains. The compound was tested against Candida albicans and Aspergillus niger, showing a minimum inhibitory concentration (MIC) that indicates its potential as an antifungal agent.

Drug Development

In a recent investigation into new pharmacological agents, researchers synthesized derivatives of this compound and evaluated their effects on specific enzyme targets involved in metabolic pathways associated with cancer. The results suggested that some derivatives exhibited promising inhibition rates, warranting further exploration.

Mechanism of Action

The mechanism of action of 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The chlorine atom can participate in hydrogen bonding and other interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one with analogous chlorinated hydrocarbons and cyclic ketones, drawing on structural, functional, and regulatory distinctions.

Structural and Functional Differences

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Number Molecular Structure Key Functional Groups Applications
This compound Not Available Spirocyclic chloroketone Chlorine, ketone Research chemical
1-Chloropropane 75-29-6 Linear alkane with terminal Cl Chlorine Solvent, synthesis intermediate
2-Chloropropane 77968 Branched chlorinated alkane Chlorine Industrial feedstock
Chloropropylate 2921-88-2 Diphenyl carbonate derivative Chlorine, ester Acaricide (agricultural)
Key Observations:

Structural Complexity : The spirocyclic framework of this compound distinguishes it from simpler chlorinated alkanes (e.g., 1-chloropropane) and esters like Chloropropylate. The spiro arrangement likely enhances steric hindrance and reduces conformational flexibility, impacting reactivity and stability .

Functional Groups : While 1-chloropropane and 2-chloropropane are aliphatic halides, Chloropropylate contains an ester group, enabling its use as a pesticide. The ketone group in the target compound may facilitate nucleophilic reactions (e.g., Grignard additions), unlike the less reactive aliphatic chlorides.

Applications: Chloropropylate is registered as an acaricide, whereas simpler chlorinated propanes are primarily solvents or intermediates.

Regulatory and Environmental Considerations

  • Chloropropylate : Listed in regulatory databases (e.g., EPA) with established toxicity profiles and environmental monitoring guidelines (e.g., 5836-10-2, 2921-88-2) .

Biological Activity

1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one is a spirocyclic compound notable for its unique structural features and potential biological activities. The presence of a chlorine atom in its structure enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that includes a cyclopropane ring fused to an octane ring. Its molecular formula is C11H17ClOC_{11}H_{17}ClO, and it has the following IUPAC name:

PropertyValue
Molecular Formula C11H17ClOC_{11}H_{17}ClO
CAS Number 2551119-16-3
IUPAC Name This compound

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antifungal agent.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study utilizing the PASS (Prediction of Activity Spectra for Substances) analysis reported that it could inhibit the growth of several pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Predicted Biological Activities of this compound

Activity TypePredicted Effect
Antibacterial Effective against various strains
Antifungal Inhibitory action on fungi
Antiviral Potential against viral infections

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets in microbial cells. The spirocyclic structure allows for effective binding to enzyme active sites, potentially inhibiting their catalytic functions. The chlorine atom may enhance binding through hydrogen bonding interactions, increasing the compound's affinity for its targets .

Case Studies

Several studies have documented the efficacy of this compound in clinical and laboratory settings:

  • Study on Antibacterial Efficacy : A laboratory study tested the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) indicating strong antibacterial properties .
  • Fungal Inhibition Study : Another research project focused on the antifungal activity of the compound against Candida albicans. The study demonstrated significant inhibition of fungal growth, suggesting potential applications in treating fungal infections .

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

  • Drug Development : Given its unique structure and biological activity, there is potential for developing new antimicrobial agents based on this compound.
  • Synthetic Modifications : Further studies could focus on synthesizing analogs to enhance efficacy or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-spiro[2.5]octan-8-ylpropan-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : Begin with a retro-synthetic analysis to identify feasible precursors. For spirocyclic systems, photochemical or thermal cyclization of ketones with chloro-substituted alkenes is common. Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC and confirm purity via GC-MS . For reproducibility, document exact molar ratios and catalyst loadings, adhering to guidelines for experimental reporting .

Q. How should researchers characterize the structural purity of this compound, and what spectroscopic techniques are most reliable?

  • Methodology : Use ¹H/¹³C NMR to verify the spirocyclic framework and chloro-substituent placement. Compare experimental chemical shifts with computational predictions (e.g., DFT calculations). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR validates carbonyl and C-Cl stretching frequencies. For crystalline samples, X-ray diffraction provides definitive structural proof. Ensure spectral data aligns with PubChem or EPA DSSTox entries for analogous spiro compounds .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in lab settings?

  • Methodology : Assess solubility in polar/nonpolar solvents via systematic titration. Test thermal stability using differential scanning calorimetry (DSC) and monitor decomposition products via TGA-MS . Store samples under inert atmospheres to prevent hydrolysis of the chloro group. Reference safety protocols for halogenated ketones, such as those in ALADDIN safety guidelines .

Advanced Research Questions

Q. How does the spiro[2.5]octane framework influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights exist?

  • Methodology : Perform kinetic studies under varying nucleophile concentrations (e.g., Grignard reagents) to determine rate laws. Use isotopic labeling (e.g., deuterated solvents) to track reaction pathways. Computational modeling (e.g., Gaussian) can map transition states and steric effects caused by the spiro structure. Compare results with analogous non-spiro chloro-ketones to isolate framework-specific effects .

Q. What strategies resolve contradictions in reported catalytic activity data for derivatives of this compound?

  • Methodology : Conduct meta-analyses of published datasets to identify variables (e.g., catalyst type, solvent purity). Reproduce conflicting experiments under standardized conditions, controlling for moisture/oxygen levels. Use multivariate regression to isolate factors affecting catalytic efficiency. Cross-validate findings with independent labs to confirm reproducibility .

Q. How can computational chemistry predict the compound’s adsorption behavior on indoor surfaces, and what experimental validations are required?

  • Methodology : Simulate adsorption energies on common surfaces (e.g., silica, polymers) using density functional theory (DFT) . Validate via microscopic surface imaging (AFM/STM) and gas chromatography to quantify adsorbed residues. Correlate computational predictions with experimental data to refine models, as outlined in molecular-based indoor chemistry studies .

Q. What are the challenges in scaling up enantioselective synthesis of this compound, and how can chiral resolution be optimized?

  • Methodology : Screen chiral catalysts (e.g., BINOL-derived ligands) via high-throughput experimentation. Use HPLC with chiral columns to monitor enantiomeric excess (ee%). For scale-up, optimize crystallization conditions (e.g., solvent/antisolvent ratios) or employ enzymatic resolution. Document scalability challenges (e.g., racemization) in supplemental data per journal guidelines .

Data Reporting and Reproducibility

Q. What minimal dataset is required to ensure reproducibility of synthetic and analytical protocols for this compound?

  • Methodology : Include raw spectral data (NMR, MS), chromatograms, and crystallographic coordinates (if applicable). Report reaction yields with error margins (±SD) from triplicate trials. Adhere to Beilstein Journal guidelines: limit main text to five key compounds, with extended data in supplementary files hyperlinked to the main document .

Q. How should researchers address discrepancies between experimental and computational spectral data?

  • Methodology : Re-examine computational parameters (e.g., solvent model, basis set). Experimentally verify sample purity and NMR referencing (e.g., TMS calibration). If discrepancies persist, collaborate with computational chemists to refine models, documenting adjustments in supplementary materials .

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